molecular formula C12H18O4S2 B132471 Isoprothiolane CAS No. 50512-35-1

Isoprothiolane

Cat. No. B132471
CAS RN: 50512-35-1
M. Wt: 290.4 g/mol
InChI Key: UFHLMYOGRXOCSL-UHFFFAOYSA-N
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Description

Isoprothiolane is a systemic pesticide that has been developed for the control of rice blast and planthoppers in paddy fields. It is a derivative of ketene thioacetals and was discovered through the application of organic sulfur compounds in agricultural fungicides. The chemical structure of isoprothiolane is diisopropyl 1,3-dithiolan-2-ylidenemalonate, and it was selected for its potent activity against the targeted pests .

Synthesis Analysis

The synthesis of isoprothiolane was part of an extensive research program that aimed to explore the relationship between chemical structure and biological activity. The discovery of isoprothiolane was somewhat serendipitous, and it was chosen due to its effectiveness in controlling rice blast and planthoppers. The synthesis process and the development of isoprothiolane as a new systemic pesticide are significant milestones in the field of agricultural chemistry .

Molecular Structure Analysis

Isoprothiolane's molecular structure is characterized by a 1,3-dithiolan-2-ylidene backbone with diisopropyl ester groups. This structure is crucial for its biological activity and also influences its physical and chemical properties. The molecular structure has been studied in the context of its reactivity and the formation of various oxidation products .

Chemical Reactions Analysis

Isoprothiolane undergoes various chemical reactions, including oxidation and photodegradation. When oxidized with m-chloroperbenzoic acid, it yields monosulfoxide, disulfoxide, and disulfone. These oxidation products can further react with nucleophiles, leading to the opening of the dithiolane ring and the formation of thiosulfinate, sulfinate, and disulfide. Additionally, isoprothiolane can be transformed into dithianes through reactions with nucleophiles . Photodegradation studies have shown that isoprothiolane can degrade into products such as 1,3-dithiolan-2-ylidenepropane, malonic acid, and methane derivatives upon exposure to light .

Physical and Chemical Properties Analysis

The physical and chemical properties of isoprothiolane are influenced by its molecular structure. It has been found to increase the proliferation of bovine mammary epithelial cells in vitro and to inhibit the production of interleukin-1 and interleukin-6 by these cells. This suggests that isoprothiolane can modulate the production of cytokines, which may have implications for its effects on cell growth . Additionally, isoprothiolane's reactivity with ozone and chlorine has been studied, revealing that it oxidizes rapidly under typical water treatment conditions. The reaction kinetics and mechanisms have been characterized, and various degradation products have been identified, which include sulfoxide, sulfone, and carbon-carbon double bond cleavage products . Furthermore, carbon dots synthesized from Calotropis procera leaves have been used for the trace-level identification of isoprothiolane, demonstrating its interaction with fluorescent probes and providing a method for detecting the pesticide in environmental samples .

Scientific Research Applications

Impact on Aquatic Ecosystems

Isoprothiolane's application in rice cultivation poses a risk to aquatic ecosystems. A study found that the residue of isoprothiolane in paddy field surface water showed acute toxicity levels on freshwater prawn, Macrobrachium lanchesteri. The residue was detected at different stages of paddy growth, with higher concentrations during the ripening stage. The study concluded that isoprothiolane presents a high ecological risk for representative organisms in aquatic systems (Abd Rahman, Ahmad & Fadhullah, 2019).

Agricultural Applications

Isoprothiolane has been used to improve the initial growth of young date palm plants. Its application to soil was found to significantly enhance both top and root growth. This suggests that isoprothiolane can be beneficial in promoting the establishment of newly planted offshoots in agricultural settings (Okawara, Macawi, Al-Khateeb & Ohmura, 2003).

Pesticide Development

Discovered as part of research on organic sulfur compounds, isoprothiolane has been developed as a systemic pesticide for controlling rice blast and planthoppers. This development highlights its effectiveness against these specific agricultural pests (Taninaka, 1980).

Oxidation and Degradation

Research has shown that isoprothiolane undergoes rapid oxidation when treated with ozone and chlorine, common agents in water treatment. This study investigated the kinetics of these reactions and proposed degradation pathways, highlighting the substance's reactivity and potential environmental fate (Li, Wang, Yang, Wang & Xie, 2019).

Impact on Cell Growth

A study on bovine mammary epithelial cells indicated that isoprothiolane could increase cell proliferation while inhibiting the production of certain cytokines. This finding suggests potential applications of isoprothiolane in cellular biology and veterinary science (Okada et al., 1999).

Ecotoxicological Effects

The extensive use of isoprothiolane in agriculture has been shown to have harmful effects on aquatic organisms, even at low concentrations. A study on freshwater fish, Cyprinus carpio, revealed significant changes in various hematological, biochemical, and enzymological parameters upon exposure to isoprothiolane, highlighting its ecotoxicological impacts (Saravanan, Kim, Kim, Kim, Ko & Hur, 2015).

Effectiveness in Veterinary Medicine

Isoprothiolane has been studied for its effectiveness in preventing fatty liver in dairy cows. The study found that its administration reduced the accumulation of lipid droplets in hepatocytes and suggested that it might activate beta-oxidation in liver mitochondria (Minaguchi et al., 2013).

Safety And Hazards

Isoprothiolane has been found to be harmful if swallowed . It is a dermal sensitizer in a Magnusson and Kligman maximization test in guinea-pigs . It is not an irritant to rabbit skin, but a mild irritant to the rabbit eye . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use personal protective equipment .

properties

IUPAC Name

dipropan-2-yl 2-(1,3-dithiolan-2-ylidene)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O4S2/c1-7(2)15-10(13)9(11(14)16-8(3)4)12-17-5-6-18-12/h7-8H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFHLMYOGRXOCSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(=C1SCCS1)C(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8058110
Record name Isoprothiolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8058110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Isoprothiolane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031779
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

0.054 mg/mL at 25 °C
Record name Isoprothiolane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031779
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Isoprothiolane

CAS RN

50512-35-1
Record name Isoprothiolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50512-35-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isoprothiolane [BSI:ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050512351
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isoprothiolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8058110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ISOPROTHIOLANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88HCS898G6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Isoprothiolane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031779
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

50 - 54.5 °C
Record name Isoprothiolane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031779
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,040
Citations
M Katagiri, Y Uesugi - Phytopathology, 1977 - apsnet.org
… isoprothiolane were inoculated uniformly with about 10' resistance of P. oryzae to PTL fungicides and isoprothiolane and … zone of isoprothiolane and IBP showed isoprothiolane and PTL …
Number of citations: 61 www.apsnet.org
Y Ikeda, F Ishibashi, T Shiotsuki… - Bioscience …, 1993 - jstage.jst.go.jp
… Reformation of isoprothiolane The formation of isoprothiolane from the sulfoxide is … isoprothiolane in higher yields (29 and 47%, respectively). Disulfide 5 also afforded isoprothiolane …
Number of citations: 1 www.jstage.jst.go.jp
T Tsuda, M Kojima, H Harada, A Nakajima, S Aoki - Water Research, 1997 - Elsevier
… isoprothiolane degradation products were nearly equal to or lower than that of isoprothiolane… and 40 at high concentration for isoprothiolane, 0.2 for isoprothiolane sulfoxide, 0.2 for …
Number of citations: 18 www.sciencedirect.com
L Zheng, C Cao, RY Li, LD Cao, ZL Zhou, M Li… - Colloids and Surfaces A …, 2018 - Elsevier
… As represented in Table 2, after comparison of the solubility of isoprothiolane in a variety of solvents, it was found that isoprothiolane TC had the highest solubility in S-200 and CE-…
Number of citations: 43 www.sciencedirect.com
M Saravanan, JY Kim, HN Kim, SB Kim, DH Ko… - Journal of the Korean …, 2015 - Springer
Extensive use of fungicides in agriculture has led to the detrimental effects on aquatic ecosystems and organisms even at very low concentrations. In this respect, the present study was …
Number of citations: 22 link.springer.com
MI HISATO - Xenobiotica, 1998 - Taylor & Francis
… Administration of isoprothiolane, butachlor or pretilachlor to rat induced hepatic P4502B subfamily-dependent enzyme activities (pentoxyresorufin O-depentylation and testosterone 16 β…
Number of citations: 21 www.tandfonline.com
柿木和雄, 見里朝正 - Journal of Pesticide Science, 1979 - jlc.jst.go.jp
… of isoprothiolane in ribose-yeast extract medium. We also reported that isoprothiolane was … tion period when Isoprothiolane had been completely metabolized to the other substances. …
Number of citations: 33 jlc.jst.go.jp
K Zhang, M Tang, J Zhang, Y Li, X Han… - International Journal …, 2016 - Taylor & Francis
… kg –1 for isoprothiolane, … isoprothiolane) set by China. Average recoveries of hexaconazole in water, soil, rice plants and brown rice ranged from 77.3% to 93.8% and for isoprothiolane …
Number of citations: 8 www.tandfonline.com
Y Uesugi, HD Sisler - Pesticide Biochemistry and Physiology, 1978 - Elsevier
… mutants selected for IBP resistance and for isoprothiolane resistance were used. This … isoprothiolane and PA compounds was also found for wild-type strains but not for isoprothiolane…
Number of citations: 38 www.sciencedirect.com
K TANINAKA - Journal of Synthetic Organic Chemistry, Japan, 1980 - jstage.jst.go.jp
In the studies on the application of organic sulfur compounds in agricultural fungicides, some derivatives of ketene thioacetals were found to be effective for the control of rice blast. This …
Number of citations: 5 www.jstage.jst.go.jp

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